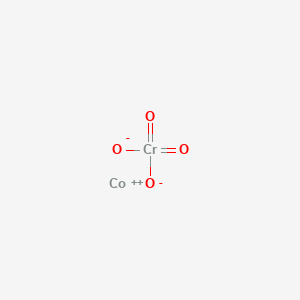

cobalt(2+);dioxido(dioxo)chromium

描述

准备方法

Synthetic Routes and Reaction Conditions: Chromic acid (H2CrO4) can be prepared by adding sulfuric acid to a paste of sodium or potassium dichromate . The cobalt(2+) salt is then formed by reacting cobalt(II) ions with chromic acid under controlled conditions. The reaction typically involves dissolving cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, in water and then adding chromic acid to the solution. The resulting cobalt chromate precipitates out of the solution and can be collected by filtration and drying .

Industrial Production Methods: In industrial settings, the production of chromic acid (H2CrO4), cobalt(2+) salt (1:1) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

化学反应分析

Types of Reactions: cobalt(2+);dioxido(dioxo)chromium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, chromic acid is known for converting primary alcohols to carboxylic acids and secondary alcohols to ketones .

Common Reagents and Conditions: Common reagents used in reactions with chromic acid include sulfuric acid, sodium dichromate, and potassium dichromate. The reactions typically occur under acidic conditions, which facilitate the oxidation process .

Major Products Formed: The major products formed from reactions involving chromic acid include carboxylic acids and ketones, depending on the starting materials. For example, the oxidation of ethanol with chromic acid produces acetic acid, while the oxidation of isopropanol yields acetone .

科学研究应用

Pigments

Cobalt(II) chromate is widely used as a pigment due to its vibrant yellow color. It is incorporated into various materials, including:

- Ceramics : Used to produce colorful glazes.

- Paints and Coatings : Provides durability and resistance to fading.

- Plastics : Serves as a coloring agent in plastic products.

The stability of cobalt chromate under heat and light makes it a preferred choice for applications requiring long-lasting color.

Catalysts

Cobalt(II) chromate serves as a catalyst in several chemical reactions:

- Organic Synthesis : It facilitates oxidation reactions, particularly in the synthesis of alcohols and carbonyl compounds.

- Environmental Applications : Used in catalytic converters to reduce harmful emissions from vehicles.

The efficiency of cobalt chromate as a catalyst is attributed to its ability to stabilize reactive intermediates during chemical transformations.

Biological Research

In cell biology, cobalt(II) chromate has been utilized for various experimental purposes:

- Cell Culture : Acts as a supplement in cell culture media to promote growth.

- Protein Studies : Employed in techniques such as Western blotting and protein purification.

Research indicates that cobalt ions can influence cellular processes, making cobalt chromate a valuable tool in biological experiments.

Case Study 1: Use in Ceramic Pigments

A study conducted by researchers at the University of California demonstrated that cobalt(II) chromate could be used to create high-performance ceramic glazes that withstand high temperatures without losing color integrity. The results showed that glazes containing cobalt chromate maintained their vibrant yellow hue even after prolonged exposure to heat.

Case Study 2: Catalytic Efficiency

In a research project published in the Journal of Catalysis, cobalt(II) chromate was tested as a catalyst for the oxidation of alcohols. The findings revealed that cobalt chromate exhibited superior catalytic activity compared to traditional catalysts, leading to higher yields of desired products while minimizing by-products.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pigments | Ceramics, paints, plastics | Vibrant color, durability |

| Catalysts | Organic synthesis, environmental applications | Enhanced reaction rates |

| Biological Research | Cell culture, protein studies | Promotes growth, aids in analysis |

作用机制

The mechanism of action of chromic acid (H2CrO4) involves the oxidation of organic compounds through the transfer of oxygen atoms from the chromic acid to the substrate. This process is facilitated by the formation of a chromate ester intermediate, which undergoes further oxidation to produce the final products . The cobalt(2+) ions in the compound can also participate in redox reactions, further enhancing the compound’s reactivity .

相似化合物的比较

cobalt(2+);dioxido(dioxo)chromium can be compared to other chromates and cobalt compounds. Similar compounds include sodium chromate (Na2CrO4), potassium chromate (K2CrO4), and cobalt(II) sulfate (CoSO4) . What sets chromic acid (H2CrO4), cobalt(2+) salt (1:1) apart is its unique combination of chromic acid and cobalt ions, which provides distinct reactivity and applications .

List of Similar Compounds:- Sodium chromate (Na2CrO4)

- Potassium chromate (K2CrO4)

- Cobalt(II) sulfate (CoSO4)

- Cobalt(II) chloride (CoCl2)

- Chromium trioxide (CrO3)

This compound stands out due to its specific properties and the synergistic effects of its components, making it a valuable compound in various scientific and industrial applications .

生物活性

Cobalt(II) dioxido(dioxo)chromium, commonly referred to as cobalt(II) chromate, is a coordination compound with significant biological implications. This article explores its biological activity, focusing on genotoxicity, catalytic properties, and case studies of its effects on human health.

- IUPAC Name : Cobalt(2+); dioxido(dioxo)chromium

- Molecular Formula : CoCrO₄

- Molecular Weight : 174.93 g/mol

- CAS Number : 13455-25-9

Genotoxicity Studies

Recent studies have highlighted the genotoxic effects of cobalt(II) and chromium(III) ions in various biological systems. A significant investigation assessed the impact of these metals on BJ cells (human foreskin fibroblast line) using the comet assay and micronucleus formation assay.

Key Findings:

- Comet Assay Results : At lower concentrations (up to 400 µM), cobalt chloride did not induce significant DNA damage. However, at concentrations above 800 µM, a marked increase in DNA damage was observed.

- Micronucleus Formation : The study found a statistically significant increase in micronuclei in cells treated with high concentrations of cobalt and chromium, indicating potential carcinogenic activity.

- Interaction Effects : When cobalt and chromium were combined at specific concentrations (e.g., Cr200 + Co1000), antagonistic effects were noted, suggesting that lower concentrations of chromium could mitigate the toxicity of cobalt .

Catalytic Properties

Cobalt(II) chromate has also been investigated for its catalytic properties, particularly in olefin oligomerization reactions. Recent research demonstrated that complexes formed from cobalt(II) and chromium(III) exhibited high catalytic activity.

Catalytic Activity Data:

| Complex | Oligomerization Reaction | Catalytic Activity (g·mmol⁻¹·h⁻¹) |

|---|---|---|

| Co(II)-based complex | 2-chloro-2-propen-1-ol | 972.45 |

| Cr(III)-based complex | 2-propen-1-ol | 835.36 |

| New complex (Cr/Co) | 2-chloro-2-propen-1-ol | 1678.24 |

These findings suggest that the coordination compounds can serve as effective precatalysts in industrial applications, enhancing the efficiency of chemical processes .

Case Studies of Toxicity

A notable case study reported a 65-year-old male who developed retinal dysfunction due to cobalt-chromium toxicity associated with a metallic hip prosthesis. Clinical evaluations revealed:

- Symptoms : The patient experienced worsening vision and poor color perception.

- Investigations : Elevated plasma levels of cobalt and chromium were confirmed through blood tests.

- Intervention : Following revision surgery to remove the prosthesis, there was a significant decrease in metal levels and improvement in visual acuity, although some electrophysiological abnormalities persisted .

属性

IUPAC Name |

cobalt(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUHPOUJWWTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015510 | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-25-9 | |

| Record name | Cobaltous chromate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What catalytic activity does Cobalt chromate exhibit?

A1: Research indicates Cobalt chromate effectively catalyzes the decomposition of propan-2-ol into acetone. [] This reaction follows first-order kinetics, demonstrating the compound's potential in organic synthesis.

Q2: How does Cobalt chromate's catalytic activity compare to other catalysts for propan-2-ol decomposition?

A2: Studies show that Cobalt chromate exhibits lower reactivity compared to Copper chromite and Zinc chromite for propan-2-ol decomposition. [] This suggests a potential order of reactivity: Cobalt chromate < Zinc chromite < Copper chromite.

Q3: Does the pretreatment of Cobalt chromate impact its catalytic activity?

A3: Yes, pretreating Cobalt chromate in oxygen enhances its activity compared to pretreatment in hydrogen. [] This highlights the importance of catalyst preparation methods on performance.

Q4: What is the rate-determining step in propan-2-ol decomposition catalyzed by Cobalt chromate?

A4: Research suggests that the desorption of hydrogen from the catalyst surface is the rate-determining step for Cobalt chromate. [] This insight is crucial for optimizing reaction conditions and catalyst design.

Q5: How does the incorporation of Cobalt chromate into a nanofluid affect engine performance?

A5: A study incorporating Cobalt chromate nanoadditive in a surfactant-free nano-bioemulsion (SNBE) fuel for a CI engine revealed a slight decrease in brake thermal efficiency (BTE) and a minor increase in specific fuel consumption (SFC) compared to ultra-low sulfur diesel (ULSD) at peak load. []

Q6: Are there any environmental concerns associated with Cobalt chromate?

A6: While specific data on Cobalt chromate's ecotoxicological effects is limited in the provided research, the presence of cobalt and chromium in the compound raises concerns. Both elements are known to have potential toxic effects on various organisms and ecosystems.

Q7: What alternative catalysts can be considered for applications where Cobalt chromate is currently used?

A8: For propan-2-ol decomposition, Copper chromite and Zinc chromite have shown higher reactivity than Cobalt chromate. [] Additionally, Zinc oxide exhibits better performance compared to simple oxides. [] These materials could be viable alternatives depending on the specific application requirements.

Q8: What techniques are valuable for characterizing and studying Cobalt chromate?

A8: Based on the provided research, essential techniques include:

- X-ray diffraction: For analyzing the crystal structure and identifying the presence of twinning in Cobalt chromate crystals. []

- Gas chromatography: Useful for analyzing the products of catalytic reactions, such as propan-2-ol decomposition. []

- Engine testing: Allows for assessing the impact of Cobalt chromate-containing fuels on engine performance and emissions. []

Q9: What fields benefit from research on Cobalt chromate?

A9: The diverse applications of Cobalt chromate highlight the interdisciplinary nature of its research:

- Catalysis: Its role in catalyzing chemical reactions like propan-2-ol decomposition is relevant to synthetic chemistry and chemical engineering. []

- Materials Science: Understanding its structural properties and twinning behavior contributes to the development of advanced materials. []

- Energy Engineering: Research on its incorporation into nanofluids for fuel applications has implications for engine efficiency and emissions control. []

Q10: What are the potential health risks associated with Cobalt chromate exposure?

A10: While specific data on Cobalt chromate toxicity is not extensively discussed in the provided research, several studies highlight the potential risks associated with exposure to cobalt and chromium compounds:

- Contact Dermatitis: Cobalt chloride and potassium dichromate are known contact allergens, potentially causing skin irritation and allergic reactions. [, , , , ]

- Respiratory Sensitization: Occupational exposure to cobalt dust has been linked to respiratory sensitization and asthma. []

- Carcinogenicity: Certain chromium (VI) compounds are classified as known human carcinogens, primarily associated with lung cancer risk via inhalation exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。